Quantified Nucleophilicity Ranking: Sodium Benzenesulfinate vs. p-Toluenesulfinate in SN2 Reactions
In nucleophilic substitution reactions with γ-functionalized allyl bromides, the nucleophilicity of sodium benzenesulfinate is quantitatively positioned between that of sodium p-toluenesulfinate and sodium p-chlorobenzenesulfinate. The reactivity order, established by second-order rate constants (k), is: p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion [1]. This ranking is consistent across substrates like 4-bromo-2-butenenitrile and 1,3-dibromopropene.
| Evidence Dimension | Nucleophilicity (Second-order rate constant, k) |
|---|---|
| Target Compound Data | k (relative value, intermediate) |
| Comparator Or Baseline | Sodium p-toluenesulfinate (k, highest); Sodium p-chlorobenzenesulfinate (k, lowest) |
| Quantified Difference | Not available as absolute values, but reactivity order: p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate |
| Conditions | SN2 reactions with γ-functionalized allyl bromides (e.g., 4-bromo-2-butenenitrile, 1,3-dibromopropene) in solution |
Why This Matters
Understanding the precise nucleophilicity ranking allows chemists to rationally select the appropriate sulfinate for SN2 reactions, where higher reactivity (p-toluenesulfinate) or reduced reactivity (p-chlorobenzenesulfinate) might be desired, and sodium benzenesulfinate offers a balanced middle-ground option.
- [1] Khamis, G., Stoeva, S., & Aleksiev, D. (2010). Reactivity of sodium arenesulfinates in the substitution reaction to γ-functionalized allyl bromides. Journal of Physical Organic Chemistry, 23(5), 461-467. View Source
